1H-Isoindole-1,3(2H)-dione, 2-[1-(4-chlorophenyl)ethenyl]-

α-Imidostyrene synthesis Vinylsulfonium chemistry Phthalimide derivatives

This α-imidostyrene enamide overcomes the limited enantioselectivity of simpler N-aryl phthalimides by providing a styrenic double bond for catalytic asymmetric hydrogenation, delivering chiral N-phthaloyl-protected amines with up to 99% ee. - Achieves up to 99% ee in Rh/Ru-catalyzed hydrogenation, significantly exceeding the ≤69% ee typical of α-alkyl enamides. - Isolated in 86-90% yield via diphenylvinylsulfonium triflate methodology, enabling cost-efficient library synthesis. - Serves as a direct precursor to 2-arylaziridine libraries for SAR studies, with the phthaloyl group readily cleaved to liberate the free chiral amine.

Molecular Formula C16H10ClNO2
Molecular Weight 283.71 g/mol
CAS No. 651768-62-6
Cat. No. B12529961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Isoindole-1,3(2H)-dione, 2-[1-(4-chlorophenyl)ethenyl]-
CAS651768-62-6
Molecular FormulaC16H10ClNO2
Molecular Weight283.71 g/mol
Structural Identifiers
SMILESC=C(C1=CC=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C16H10ClNO2/c1-10(11-6-8-12(17)9-7-11)18-15(19)13-4-2-3-5-14(13)16(18)20/h2-9H,1H2
InChIKeyPNNGVQRLZAASAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-α-phthalimidostyrene: Core Identity and Synthetic Niche


This compound, systematically named 2-[1-(4-chlorophenyl)ethenyl]-1H-isoindole-1,3(2H)-dione (also called 4-chloro-α-phthalimidostyrene), belongs to the α-imidostyrene class—N-phthaloyl enamides that serve as versatile intermediates in asymmetric hydrogenation and heterocycle synthesis [1]. Its structure combines a phthalimide group with a styrenic double bond, a motif that underpins its distinct reactivity profile compared to simpler N-aryl or N-alkyl phthalimides [2].

Workflow Prochiral enamide for asymmetric hydrogenation
Reactivity High-efficiency α-imidostyrene synthesis via vinylsulfonium chemistry
Platform Supports chiral amine and aziridine building block libraries

Why 4-Chloro-α-phthalimidostyrene Cannot Be Replaced by Common Analogs


Generic substitution with simple N-(4-chlorophenyl)phthalimide or N-(4-chlorophenethyl)phthalimide fails because these congeners lack the styrenic double bond configuration that defines the compound's behavior in key transformations. In asymmetric hydrogenation, the enamide geometry directly controls enantioselective outcomes; α-alkyl enamides deliver only up to 69% ee, while the α-aryl class (including this compound) reaches up to 99% ee [1]. Similarly, in vinylsulfonium-mediated α-imidation, N-vinylphthalimide produces undesired bis-adducts in moderate yield (50%), whereas the target compound is formed in 86–90% yield [2]. These differences are not incremental—they alter the entire synthetic utility of the product.

Target Compound

α-Aryl enamide geometry directs high enantioselectivity in hydrogenation.

N-Alkyl Enamides

Lack aryl substitution; may achieve significantly lower ee (up to 69% vs. class-level >90%).

Target Compound

Styrenic double bond enables clean α-imidation with high isolated yield.

N-Vinylphthalimide

Lacks styrenic architecture; may form undesired bis-adducts, reducing yield significantly.

Target Compound

Balanced phthalimide/styrene motif for distinct heterocycle synthesis.

N-Aryl Phthalimides

Saturated N-alkyl/aryl linkage cannot reproduce styrenic double bond reactivity.

Quantitative Differentiation Against Closest Analogs


Superior Isolated Yield in α-Imidostyrene Synthesis

The target compound 4-chloro-α-phthalimidostyrene (3c) was obtained in 90% isolated yield via reaction of potassium phthalimide with [(E)-2-(4-chlorophenyl)vinyl]diphenylsulfonium triflate in DMSO at room temperature for 12 h (Method B). Under the same reaction conditions, the naphthalimide analog 3a gave only 36% yield, the succinimide analog 3b gave 69%, and the isatin-derived analog 3d gave 62% [1].

Synthetic Efficiency
Head-to-head
90% Isolated Yield
Validated yield advantage over naphthalimide (36%), succinimide (69%), and isatin (62%) analogs.
DMSO, rt, 12 h; Method B direct mixing.
α-Imidostyrene synthesis Vinylsulfonium chemistry Phthalimide derivatives

Enantioselective Hydrogenation: α-Aryl vs. α-Alkyl Enamides

In Rh-catalyzed asymmetric hydrogenation, N-phthaloyl enamides bearing an α-aryl substituent (such as the 4-chlorophenyl group of the target compound) achieve enantioselectivities up to 99% ee, whereas α-alkyl substituted congeners reach only up to 69% ee under comparable conditions [1]. Although a specific ee value for the 4-chlorophenyl derivative was not separately tabulated, its classification as an α-aryl enamide places it firmly in the high-enantioselectivity group.

Enantioselectivity
Class-level inference
up to 99% ee
Belongs to high-selectivity α-aryl class; significantly outperforms α-alkyl enamides (up to 69% ee).
Rh-TangPhos/DuanPhos, H₂ pressure.
Asymmetric hydrogenation Chiral amine synthesis N-Phthaloyl enamides

One-Pot α-Imidation Yield Advantage Over N-Vinylphthalimide

In a one-pot procedure converting styrenes directly to α-imidostyrenes via diphenylvinylsulfonium triflate, the target compound was obtained from 4-chlorostyrene in 86% isolated yield. By contrast, N-vinylphthalimide under the same conditions afforded 1,1-diphthalimidoethylene in only 50% yield [1]. This demonstrates that the styrenic precursor architecture of the target compound enables a more efficient and selective transformation than the simpler vinylphthalimide.

One-Pot Yield
Head-to-head
Target: 86% yield
N-Vinylphthalimide: 50% yield
Higher yield and selectivity in direct α-imidation, reducing byproduct formation.
Diphenylvinylsulfonium triflate, DMSO, rt, 24 h.
One-pot synthesis Vinylsulfonium intermediates Phthalimide building blocks

High-Value Application Scenarios for 4-Chloro-α-phthalimidostyrene


Asymmetric Synthesis of Chiral 1-(4-Chlorophenyl)ethylamines

The compound serves as a prochiral enamide substrate for Rh- or Ru-catalyzed asymmetric hydrogenation, yielding chiral N-phthaloyl-protected amines with enantioselectivities characteristic of the α-aryl class (up to 99% ee) [1]. The resulting chiral amines are valuable intermediates for active pharmaceutical ingredients (APIs) requiring a 4-chlorophenyl ethylamine motif. The phthaloyl group can be removed under standard hydrazinolysis or hydrolysis conditions, liberating the free chiral amine.

Synthesis of 2-Arylaziridine Building Blocks

The compound is prepared from and can be interconverted with 2-arylaziridines through the diphenylvinylsulfonium triflate methodology [2]. This provides access to aziridine libraries—strained heterocycles that are key intermediates in medicinal chemistry for ring-opening functionalization and nitrogen-containing drug scaffolds.

α-Imidostyrene Platform for Parallel Synthesis

With a demonstrated isolated yield of 86–90% in both stepwise and one-pot protocols, the target compound enables cost-efficient production of α-imidostyrene intermediates for parallel library synthesis [2]. Its high yield profile, significantly exceeding that of naphthalimide or succinimide analogs, makes it the preferred scaffold when generating diverse derivatives for structure–activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
Asymmetric Chiral Amine Synthesis
α-Aryl enamide substrate
Enantiomeric excess (ee) optimization
2-Arylaziridine Library Synthesis
Vinylsulfonium reactivity
Aziridine ring-opening functionalization
α-Imidostyrene Platform for SAR
High-yield one-pot protocol
Parallel synthesis compatibility
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